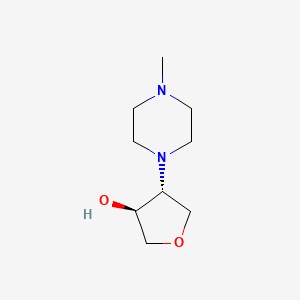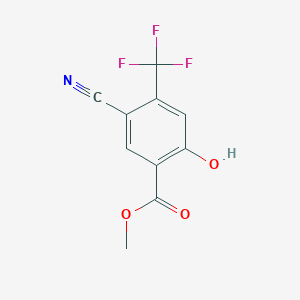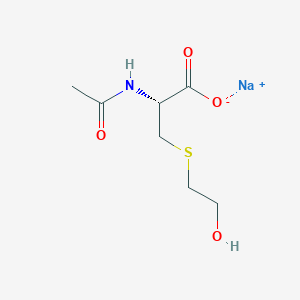
(5-(2-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(2-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid: is a boronic acid derivative that features a furan ring substituted with a 2-methyl-1H-imidazol-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-(2-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid typically involves the coupling of a furan derivative with a boronic acid precursor. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to facilitate the formation of the carbon-boron bond. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, conducted under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions: (5-(2-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to yield imidazoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are typical.
Major Products Formed:
Oxidation: Furanones and other oxygenated furan derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various boronate esters and coupled products.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, (5-(2-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid is used as a building block for the construction of more complex molecules. Its boronic acid group allows for versatile coupling reactions, making it valuable in the synthesis of pharmaceuticals and agrochemicals .
Biology: The compound’s imidazole ring is known for its biological activity, which can be exploited in the design of enzyme inhibitors or receptor modulators.
Medicine: Due to its structural features, this compound may be investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases .
Industry: In materials science, this compound can be used in the development of new materials with specific electronic or optical properties. Its ability to form stable boronate esters makes it useful in the design of sensors and other functional materials .
Mecanismo De Acción
The mechanism by which (5-(2-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid exerts its effects is primarily through its interaction with biological targets. The imidazole ring can bind to metal ions or participate in hydrogen bonding, influencing enzyme activity or receptor function. The boronic acid group can form reversible covalent bonds with diols or other nucleophiles, which is useful in enzyme inhibition or sensor design .
Comparación Con Compuestos Similares
(5-(4-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid: Similar structure but with a different substitution pattern on the imidazole ring.
(5-(2-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic ester: An ester derivative with different reactivity and solubility properties.
(5-(2-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid pinacol ester: A pinacol ester derivative used in different synthetic applications.
Uniqueness: this compound is unique due to its combination of a furan ring, an imidazole ring, and a boronic acid group. This combination allows for diverse reactivity and a wide range of applications in various fields .
Propiedades
Fórmula molecular |
C8H9BN2O3 |
|---|---|
Peso molecular |
191.98 g/mol |
Nombre IUPAC |
[5-(2-methylimidazol-1-yl)furan-2-yl]boronic acid |
InChI |
InChI=1S/C8H9BN2O3/c1-6-10-4-5-11(6)8-3-2-7(14-8)9(12)13/h2-5,12-13H,1H3 |
Clave InChI |
RGHLGCDOHSMLSW-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(O1)N2C=CN=C2C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Benzo[d]thiazol-5-yl)propan-1-amine](/img/structure/B13352054.png)






![N-(1-cyano-1,2-dimethylpropyl)-2-({5-[(3-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propanamide](/img/structure/B13352100.png)

![3-[(Propan-2-ylsulfanyl)methyl]-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352116.png)
![(1R,2S,5S)-6,6-Dimethyl-N-((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)-3-(2-(4-(trifluoromethoxy)phenoxy)acetyl)-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B13352130.png)


